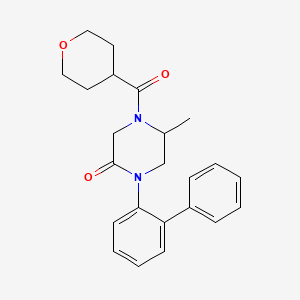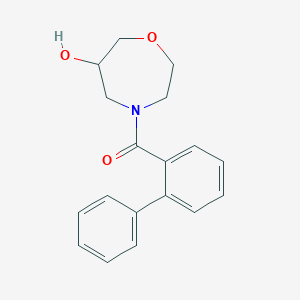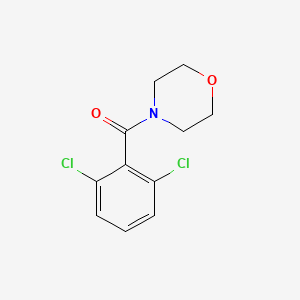![molecular formula C17H25N5O2S B5552971 5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have been extensively studied for their unique chemical and physical properties. While specific information on this exact molecule is scarce, related compounds have been synthesized and analyzed to understand their structure and reactivity patterns.
Synthesis Analysis
Related research describes the synthesis of complex heterocyclic compounds similar to the one . A common approach involves the reaction of intermediate compounds such as ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to form new compounds with triazolone cores. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been detailed, which might share synthesis parallels with our compound of interest (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy, provides insights into the arrangement of atoms and the geometry of the molecule. This structural information is crucial for understanding the chemical behavior and reactivity of the compound. For example, studies on similar molecules have detailed their crystalline structure and molecular geometry (Marjani, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Chemical Synthesis : This compound is involved in complex chemical syntheses that lead to the creation of novel pharmaceutical compounds. For example, it can serve as a precursor or intermediate in the synthesis of diverse heterocyclic compounds with potential for therapeutic applications. Researchers have developed various methodologies for synthesizing derivatives of 1,2,4-triazole, demonstrating the compound's versatility in chemical reactions and its role in generating new molecular entities with enhanced biological activities (Honey et al., 2012; Karayel, 2021).
Biological Activities and Applications
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some of these derivatives exhibit significant activity against various bacterial and fungal strains, highlighting the potential for the development of new antimicrobial agents (Bayrak et al., 2009; Szulczyk et al., 2017).
Anticancer Activity : The synthesis of thiazole and 1,2,4-triazole derivatives has been explored for their potential anticancer properties. Novel compounds synthesized from this chemical scaffold have demonstrated promising anticancer activity in preliminary screenings, suggesting the compound's utility in developing new therapeutic agents against various cancer types (Gomha et al., 2015).
Oxidative Stress Modulation : Some derivatives of this compound have been investigated for their ability to modulate oxidative stress in biological systems. These findings indicate potential applications in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders (Aktay et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-butyl-4-ethyl-2-[2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-3-5-8-14-19-22(17(24)20(14)4-2)12-15(23)21-10-6-7-13(21)16-18-9-11-25-16/h9,11,13H,3-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOMVGUYJLXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)
![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)